ICRF-193, chemically known as meso-4,4-(2,3-butanediyl)-bis(2,6-piperazinedione), is a member of the bisdioxopiperazine family and serves as an effective inhibitor of DNA topoisomerase II. This compound stabilizes the complex formed between topoisomerase II and DNA during the strand-passing process, leading to cytotoxic effects that are particularly useful in cancer therapy. ICRF-193 has demonstrated significant potential as an anticancer agent by inducing DNA strand breaks and affecting cell cycle dynamics.
ICRF-193 was developed in the United Kingdom and has been extensively studied for its anticancer properties. It is primarily sourced from chemical suppliers for laboratory research purposes, with various formulations available for experimental use.
ICRF-193 is classified as a topoisomerase II poison, which distinguishes it from other inhibitors that may not induce the same level of DNA damage. This classification is critical for understanding its mechanism of action and therapeutic applications.
The synthesis of ICRF-193 typically involves a multi-step organic synthesis process. The synthesis can be summarized as follows:
The synthesis of ICRF-193 has been optimized to improve yield and purity. For instance, recent studies have reported yields ranging from 34% to 37% for various prodrugs derived from ICRF-193, indicating ongoing research into enhancing its pharmaceutical properties .
ICRF-193 features a complex structure characterized by two piperazine rings linked by a butanediyl chain. Its molecular formula is , and it has a molecular weight of 278.30 g/mol.
The structural configuration of ICRF-193 allows it to interact effectively with the active site of topoisomerase II, thereby inhibiting its function. The specific stereochemistry plays a crucial role in its binding affinity and biological activity .
ICRF-193 undergoes several important chemical reactions that contribute to its pharmacological effects:
Studies have shown that ICRF-193 induces DNA damage in various cell lines, including V79 and irs-2 Chinese hamster lung fibroblasts, through its unique mechanism as a topoisomerase II poison .
ICRF-193 exerts its anticancer effects primarily through the inhibition of topoisomerase II activity. By stabilizing the enzyme-DNA complex, it prevents the normal function of topoisomerases in alleviating torsional strain during DNA replication and transcription.
Research indicates that treatment with ICRF-193 results in chromosomal abnormalities during mitosis, such as arched telophase spindles and increased ploidy levels in fission yeast models . These findings underscore its role in disrupting normal cell division processes.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolytic degradation when exposed to biological environments. Its chemical structure allows it to act as an effective chelator for metal ions, which may further influence its biological activity .
ICRF-193 is primarily utilized in cancer research due to its potent activity against topoisomerase II. Its applications include:
ICRF-193 (CAS 21416-88-6) is a bisdioxopiperazine derivative with the systematic name meso-4,4′-(2,3-butanediyl)-bis(2,6-piperazinedione). Its molecular formula is C₁₂H₁₈N₄O₄, corresponding to a molecular weight of 282.30 g/mol [1] [8] [10]. The compound features a symmetric meso configuration with two chiral centers adopting (2R,3R) and (2S,3S) configurations, resulting in a racemic mixture [1] [5]. The structure includes two piperazinedione rings linked by a butanediyl spacer, forming a planar bisdioxopiperazine core critical for intercalating into the ATP-binding pocket of topoisomerase II [2] [6]. X-ray crystallography confirms its ability to adopt a conformation mimicking the transition state of ATP hydrolysis [6].
Key Structural Properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₄O₄ |
Molecular Weight | 282.30 g/mol |
CAS Number | 21416-88-6 |
Stereochemistry | meso-isomer (racemate) |
Solubility | Soluble in DMSO (4 mg/mL) |
Solid Form | White to off-white powder |
ICRF-193 targets the ATPase domain of DNA topoisomerase II (Topo II), a GHKL-type ATPase essential for DNA decatenation and chromosome segregation. Structural studies reveal that ICRF-193 binds to the closed clamp conformation of Topo II, which occurs post-strand passage but prior to ATP hydrolysis [2] [3] [6]. This state traps Topo II as a non-covalent protein clamp encircling DNA, preventing enzyme release and subsequent catalytic cycles [3] [4].
High-resolution crystallography (2.3 Å) of the human Topo IIβ–ADP–ICRF193 complex shows the drug wedged between the ATPase domain and the N-terminal "strap" (residues 467–484) (PDB: 7ZBG) [2] [6]. Specific interactions include:
Traditionally classified as a catalytic inhibitor, ICRF-193 inhibits Topo II without stabilizing covalent DNA-enzyme intermediates ("cleavable complexes") [3] [4]. By trapping the post-strand-passage closed clamp, it prevents:
However, emerging evidence identifies ICRF-193 as a Topo II poison under specific conditions. Studies using chaotropic denaturants (e.g., guanidine thiocyanate) demonstrate ICRF-193-induced:
This duality arises because prolonged clamp trapping may force Topo II into aberrant states that generate DNA damage, blurring the poison/inhibitor dichotomy [7] [9] [10].
ICRF-193 exhibits ≥10-fold stronger inhibition of Topo IIβ than Topo IIα [7] [9]. Structural and biochemical analyses attribute this to:
Isoform-Specific Effects:
Parameter | Topo IIβ | Topo IIα |
---|---|---|
IC₅₀ for Inhibition | ~0.1 µM | ~1–5 µM |
DNA Cleavage | Strongly stimulated | Weakly stimulated |
Biological Role | Transcriptional regulation, neural development | Chromosome segregation, replication |
Binding Affinity | High (Kd = 15 nM) | Low (Kd = 150 nM) |
This selectivity underpins ICRF-193’s cardioprotective effects against anthracycline toxicity (via Topo IIβ inhibition in cardiomyocytes) and anti-inflammatory actions [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7